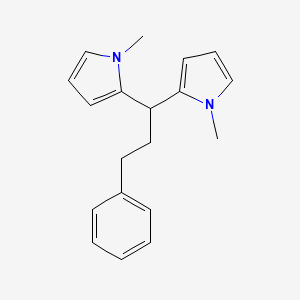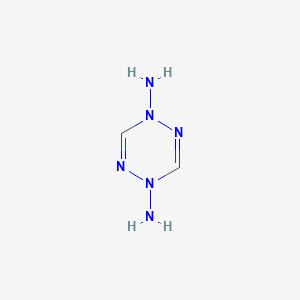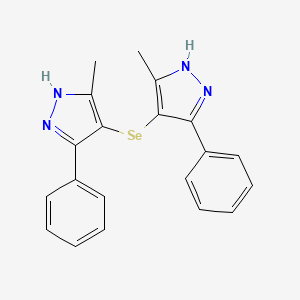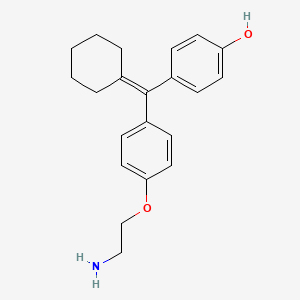
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is an organic compound with the molecular formula C21H25NO2 It is known for its unique structure, which includes a phenol group, an aminoethoxy group, and a cyclohexylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol typically involves the reaction of 4-(2-aminoethoxy)benzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the cyclohexylidene intermediate, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexylidene moiety can be reduced to cyclohexane derivatives.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The aminoethoxy group can interact with cellular receptors, modulating signal transduction pathways. The cyclohexylidene moiety provides structural stability, enhancing the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Methoxyphenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Hydroxyethoxy)phenyl)(cyclohexylidene)methyl)phenol
- 4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)aniline
Uniqueness
4-((4-(2-Aminoethoxy)phenyl)(cyclohexylidene)methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various scientific disciplines, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
918803-14-2 |
|---|---|
Formule moléculaire |
C21H25NO2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-[[4-(2-aminoethoxy)phenyl]-cyclohexylidenemethyl]phenol |
InChI |
InChI=1S/C21H25NO2/c22-14-15-24-20-12-8-18(9-13-20)21(16-4-2-1-3-5-16)17-6-10-19(23)11-7-17/h6-13,23H,1-5,14-15,22H2 |
Clé InChI |
BAXLOXCPKVICBE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCCN)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide;hydrochloride](/img/structure/B12635225.png)
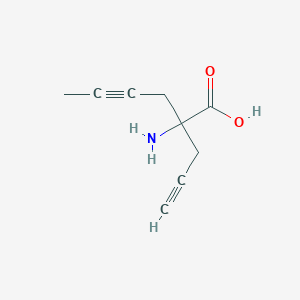
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)

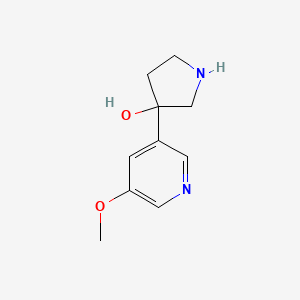
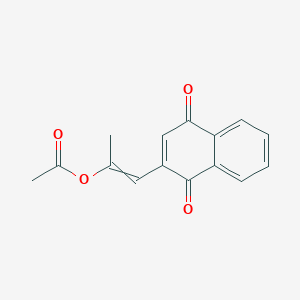
![1,3-Benzenediol, 4-[1-(3-buten-1-yl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12635265.png)
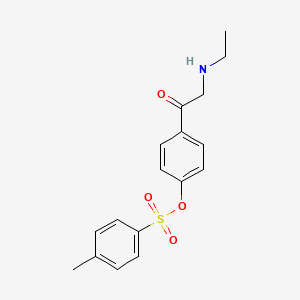

![1H-Pyrazole-3-carboxamide, N-[3-[(6R)-8-amino-5,6-dihydro-6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-1-(difluoromethyl)-](/img/structure/B12635280.png)
